3-Bromo-4-methoxythiophene
Overview
Description
3-Bromo-4-methoxythiophene is a functionalized thiophene derivative that contains both an electron-withdrawing bromine atom and an electron-donating methoxy group.
Mechanism of Action
Target of Action
3-Bromo-4-methoxythiophene is a chemical compound that is primarily used in the field of organic synthesis . It is often used as a building block in the synthesis of more complex organic compounds . The primary targets of this compound are other organic molecules, where it acts as a reactant in various chemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with other organic molecules in chemical reactions. One such reaction is the Suzuki-Miyaura cross-coupling reaction . In this reaction, the bromine atom in this compound is replaced by an organoboron reagent in the presence of a palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
It can be used to synthesize other organic compounds that do participate in such pathways .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through chemical reactions . For example, in the Suzuki-Miyaura cross-coupling reaction, it can be used to form new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Biochemical Analysis
Biochemical Properties
These properties lead to stabilization in various oxidation states and to excellent charge transport properties
Cellular Effects
Related compounds have been shown to have significant effects on cellular processes . For instance, some thiophene derivatives have shown versatile pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-methoxythiophene can be synthesized through several methods. One common approach involves the reaction between 3,3’-dibromothiophene and sodium methylate in methanol, in the presence of potassium iodide and copper oxide as catalysts . This reaction yields this compound as a major product under mild conditions with an acceptable yield.
Another method involves the aromatic nucleophilic substitution of 3-bromothiophene with an alcoholate anion, catalyzed by copper(I) halide . This method allows for the preparation of various alkoxythiophene derivatives, including this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxythiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Polymerization Reactions: This compound can undergo autopolymerization to form polythiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in the presence of copper(I) halide catalysts are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Polymerization: The compound can be polymerized using electrochemical oxidation in the presence of an electrolyte such as tetrabutylammonium tetrafluoroborate.
Major Products Formed
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Polymerization: Polythiophenes with unique electronic properties.
Scientific Research Applications
3-Bromo-4-methoxythiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylthiophene: Similar structure but with a methyl group instead of a methoxy group.
3-Bromo-4-ethoxythiophene: Similar structure but with an ethoxy group instead of a methoxy group.
3-Bromo-4-hydroxythiophene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-Bromo-4-methoxythiophene is unique due to the presence of both an electron-donating methoxy group and an electron-withdrawing bromine atom. This combination imparts distinct electronic properties to the compound, making it a valuable building block for the synthesis of advanced materials and functional polymers .
Properties
IUPAC Name |
3-bromo-4-methoxythiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c1-7-5-3-8-2-4(5)6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZGHSDUCNIDFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311426 | |
Record name | 3-Bromo-4-methoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110545-69-2 | |
Record name | 3-Bromo-4-methoxythiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110545-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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